molecular formula C16H21NO3 B6751431 N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide

N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide

Cat. No.: B6751431
M. Wt: 275.34 g/mol
InChI Key: LDMKBOGUWJGWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide is a complex organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a dimethylpent-4-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst . The phenyl group is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents . The final step involves the formation of the amide bond through a condensation reaction between the amine and the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: LiAlH4, NaBH4

    Electrophiles: HNO3, Cl2, Br2

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions on the phenyl group can result in nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system . This interaction can modulate various biochemical pathways and physiological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide is unique due to its specific structural features, such as the combination of a dioxolane ring with a phenyl group and a dimethylpent-4-enamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)9-12(3)15(18)17-14-6-4-5-13(10-14)16-19-7-8-20-16/h4-6,10,12,16H,1,7-9H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMKBOGUWJGWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=C)C)C(=O)NC1=CC=CC(=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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